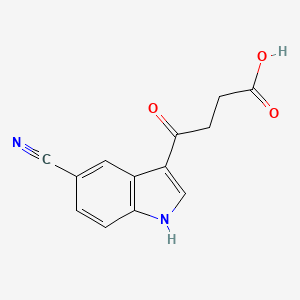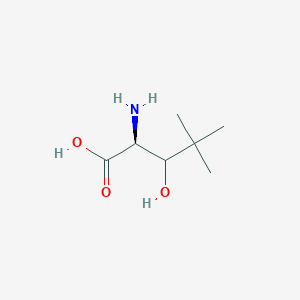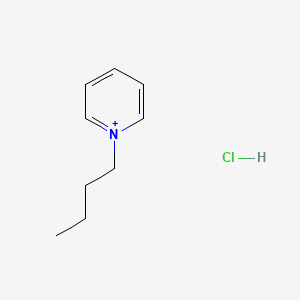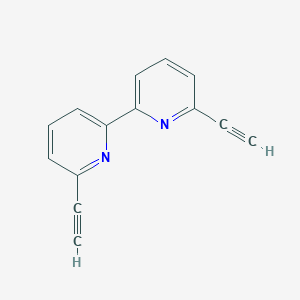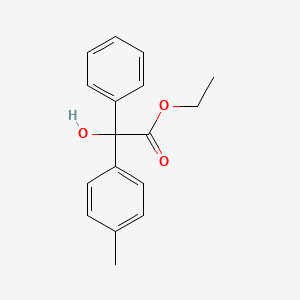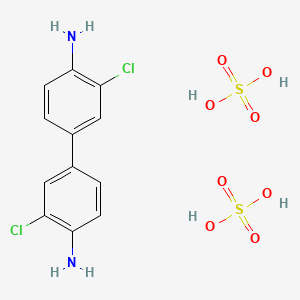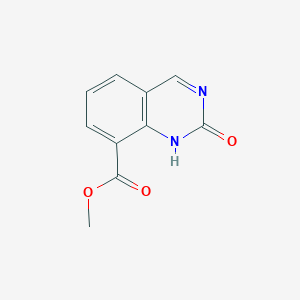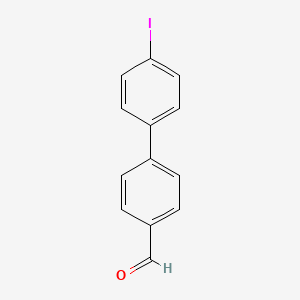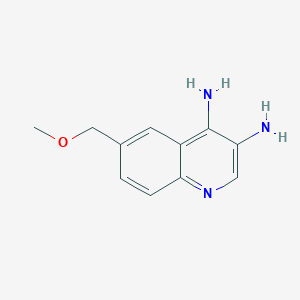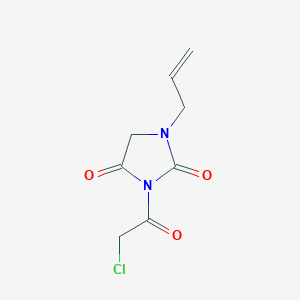![molecular formula C13H14ClNO B12818251 5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12818251.png)
5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one is a chemical compound known for its unique spirocyclic structure, which includes an indene and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of indene derivatives with piperidine under specific conditions to form the desired spiro compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted spiro compounds.
Aplicaciones Científicas De Investigación
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorospiro[indoline-3,4’-piperidine]: This compound has a similar spirocyclic structure but differs in the indene and indoline rings.
5-Chlorospiro[chromane-2,4’-piperidine]: Another similar compound with a chromane ring instead of an indene ring.
Uniqueness
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and properties.
Propiedades
Fórmula molecular |
C13H14ClNO |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
5-chlorospiro[3H-indene-2,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H14ClNO/c14-10-1-2-11-9(7-10)8-13(12(11)16)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 |
Clave InChI |
OSZIMAQJPOIPEA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC3=C(C2=O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



